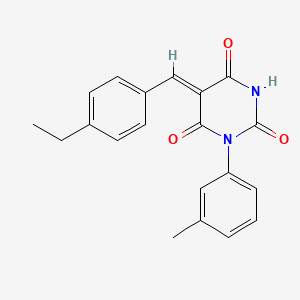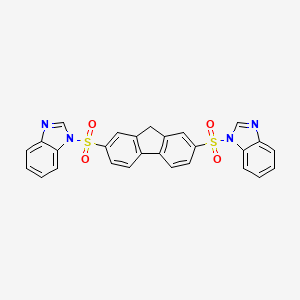
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMPT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of EMPT is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMPT has been shown to scavenge ROS, which are known to play a role in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, EMPT has been found to modulate the activity of various enzymes and transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
EMPT has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, macrophages, and neuronal cells. Additionally, EMPT has been found to have a protective effect on the cardiovascular system, as it can reduce blood pressure and improve endothelial function. Furthermore, this compound has been shown to have a neuroprotective effect, as it can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPT has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations associated with the use of EMPT in lab experiments. For example, this compound is highly reactive and can easily oxidize in the presence of air and light, which can affect its stability and purity. Additionally, EMPT can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on EMPT. One potential area of research is the development of novel therapeutic agents based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of EMPT and its potential applications in the treatment of various diseases. Furthermore, the use of EMPT as a precursor for the synthesis of organic materials and nanomaterials is an area of research that holds great promise for the development of new materials with unique properties and applications.
Métodos De Síntesis
EMPT can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base to form 5-(4-ethylbenzylidene)-3-methyl-2,4-dihydropyrimidine-2,4-dione. This intermediate product is then oxidized using a suitable oxidizing agent to form the final product, 5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
EMPT has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. EMPT has also been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been found to have potential applications in the field of material science, as it can be used as a precursor for the synthesis of various organic materials.
Propiedades
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-14-7-9-15(10-8-14)12-17-18(23)21-20(25)22(19(17)24)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZRFCTEQGAMV-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)

![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)